molecular formula C23H22F2 B14108764 1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene CAS No. 157248-25-4

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene

Katalognummer: B14108764
CAS-Nummer: 157248-25-4
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: ALSCPZRLSDLPES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene is an aromatic compound characterized by the presence of three benzene rings, each substituted with different functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene typically involves electrophilic aromatic substitution reactionsCommon reagents used in these reactions include halogenating agents, Friedel-Crafts alkylation reagents, and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of specific functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or halogen groups.

Wissenschaftliche Forschungsanwendungen

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, the presence of functional groups such as ethyl, difluoro, and propyl can modulate its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-methylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene
  • 1-(4-ethylphenyl)-2,3-difluoro-4-(4-butylphenyl)benzene
  • 1-(4-ethylphenyl)-2,3-difluoro-4-(4-isopropylphenyl)benzene

Uniqueness

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

157248-25-4

Molekularformel

C23H22F2

Molekulargewicht

336.4 g/mol

IUPAC-Name

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene

InChI

InChI=1S/C23H22F2/c1-3-5-17-8-12-19(13-9-17)21-15-14-20(22(24)23(21)25)18-10-6-16(4-2)7-11-18/h6-15H,3-5H2,1-2H3

InChI-Schlüssel

ALSCPZRLSDLPES-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.